molecular formula C8H8N4O B8427691 N-(5-cyano-pyrimidin-2-yl)-N-methyl-acetamide

N-(5-cyano-pyrimidin-2-yl)-N-methyl-acetamide

Cat. No.: B8427691
M. Wt: 176.18 g/mol
InChI Key: ZHRNLYMDLCXYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyano-pyrimidin-2-yl)-N-methyl-acetamide is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

N-(5-cyanopyrimidin-2-yl)-N-methylacetamide

InChI

InChI=1S/C8H8N4O/c1-6(13)12(2)8-10-4-7(3-9)5-11-8/h4-5H,1-2H3

InChI Key

ZHRNLYMDLCXYFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NC=C(C=N1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a sealed tube was added N-(5-bromo-pyrimidin-2-yl)-N-methyl-acetamide (0.70 g, 3.04 mmol), Zn(CN)2 (0.59 g, 5.00 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.35 g, 0.30 mmol) in anhydrous DMF was degassed with Argon for 5 minutes and then warmed at 120° C. After 5 hours, the mixture was cooled and diluted with saturated aqueous NH4Cl and extracted with EtOAc. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by silica gel chromatography eluting with 20% ethyl acetate in heptane. The major fractions were combined and the solvent was concentrated in vauco to afford N-(5-cyano-pyrimidin-2-yl)-N-methyl-acetamide.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
0.59 g
Type
catalyst
Reaction Step One

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